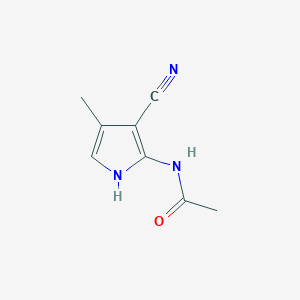
N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide
Overview
Description
N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide is a heterocyclic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group (-CN) and an acetamide group (-CONH2) attached to a pyrrole ring.
Preparation Methods
The synthesis of N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide can be achieved through several methods:
Neat Methods: The direct treatment of substituted amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Fusion: The solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
These methods are versatile and economical, making them suitable for both laboratory and industrial-scale production.
Chemical Reactions Analysis
N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide can participate in condensation reactions with bidentate reagents to form heterocyclic compounds.
Substitution Reactions: The compound can undergo substitution reactions, where the cyano and acetamide groups can be replaced or modified under specific conditions.
Cyclization Reactions: The compound can form pyrrole derivatives through cyclization reactions, often catalyzed by bases such as triethylamine.
Common reagents used in these reactions include methyl cyanoacetate, ethyl cyanoacetate, and various substituted amines. The major products formed are typically heterocyclic compounds with potential biological activity.
Scientific Research Applications
N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group and the acetamide group enable the compound to interact with different molecular targets, facilitating the formation of complex heterocyclic structures. These interactions are crucial in the compound’s role as a precursor in the synthesis of biologically active molecules .
Comparison with Similar Compounds
N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide can be compared with other cyanoacetamide derivatives, such as:
- N-(2-cyano-3-methyl-1H-pyrrol-1-yl)acetamide
- N-(3-cyano-4-ethyl-1H-pyrrol-2-yl)acetamide
- N-(3-cyano-4-methyl-1H-pyrrol-2-yl)propionamide
These compounds share similar structural features but differ in the substituents attached to the pyrrole ring. The unique combination of the cyano and acetamide groups in this compound makes it particularly versatile in forming a wide range of heterocyclic compounds .
Properties
IUPAC Name |
N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-5-4-10-8(7(5)3-9)11-6(2)12/h4,10H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFQCDYQERPCAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=C1C#N)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377627 | |
| Record name | N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88366-10-3 | |
| Record name | N-(3-cyano-4-methyl-1H-pyrrol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-fluorophenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B1304423.png)



![7-(2-Pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B1304466.png)
![1-[2-Oxo-2-(thiophen-2-yl)ethyl]pyridin-1-ium iodide](/img/structure/B1304474.png)

![4-{[(E)-(3-nitrophenyl)methylidene]amino}-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B1304509.png)

![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B1304539.png)
![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)

